Dihydroproscar
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Overview
Description
Dihydroproscar, also known as Finasteride, is a synthetic 4-azasteroid compound. It is a specific inhibitor of steroid Type II 5α-reductase, an intracellular enzyme that converts testosterone into 5α-dihydrotestosterone (DHT). This compound is widely used in the treatment of benign prostatic hyperplasia and male pattern hair loss .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Dihydroproscar involves several steps. One common method includes the reaction of N-tert-butyl-3-oxo-4-aza-5α-androstane-17β-carboxamide with benzeneseleninic anhydride in chlorobenzene under reflux conditions. The reaction mixture is then subjected to column chromatography and recrystallization to obtain the final product .
Industrial Production Methods
Industrial production of this compound typically involves large-scale synthesis using similar reaction conditions as described above. The process is optimized for higher yields and purity, often involving advanced purification techniques such as high-performance liquid chromatography (HPLC).
Chemical Reactions Analysis
Types of Reactions
Dihydroproscar undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form different derivatives.
Reduction: Reduction reactions can modify the functional groups present in the compound.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the carbonyl and amide groups.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles such as amines and alcohols. Reaction conditions vary depending on the desired product but often involve controlled temperatures and inert atmospheres.
Major Products
The major products formed from these reactions include various oxidized, reduced, and substituted derivatives of the original compound. These derivatives can have different biological activities and applications.
Scientific Research Applications
Dihydroproscar has several scientific research applications:
Chemistry: Used as a model compound in studies of steroid chemistry and enzyme inhibition.
Biology: Investigated for its effects on androgen-dependent processes and its potential in treating various conditions.
Medicine: Widely used in the treatment of benign prostatic hyperplasia and male pattern hair loss.
Industry: Employed in the development of pharmaceuticals and as a reference standard in quality control.
Mechanism of Action
The compound exerts its effects by inhibiting the enzyme steroid Type II 5α-reductase. This inhibition prevents the conversion of testosterone to 5α-dihydrotestosterone (DHT), a potent androgen involved in the development of benign prostatic hyperplasia and androgenic alopecia. By reducing DHT levels, the compound helps alleviate symptoms associated with these conditions .
Comparison with Similar Compounds
Similar Compounds
Dutasteride: Another 5α-reductase inhibitor with a similar mechanism of action but a broader inhibition profile, affecting both Type I and Type II 5α-reductase.
Tamsulosin: An alpha-blocker used in combination with 5α-reductase inhibitors for the treatment of benign prostatic hyperplasia.
Uniqueness
Dihydroproscar is unique in its specific inhibition of Type II 5α-reductase, making it particularly effective in reducing DHT levels without affecting other androgen pathways. This specificity contributes to its effectiveness and safety profile in clinical use .
Properties
IUPAC Name |
N-tert-butyl-9a,11a-dimethyl-7-oxo-1,2,3,3a,3b,4,5,5a,6,8,9,9b,10,11-tetradecahydroindeno[5,4-f]quinoline-1-carboxamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H38N2O2/c1-21(2,3)25-20(27)17-8-7-15-14-6-9-18-23(5,13-11-19(26)24-18)16(14)10-12-22(15,17)4/h14-18H,6-13H2,1-5H3,(H,24,26)(H,25,27) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ZOIUUCNFVDJSJK-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC12CCC3C(C1CCC2C(=O)NC(C)(C)C)CCC4C3(CCC(=O)N4)C |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H38N2O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
374.6 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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